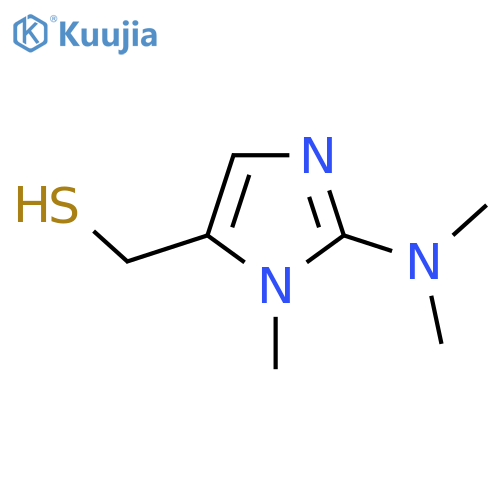Cas no 2172290-40-1 (2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol)

2172290-40-1 structure
商品名:2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol
2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol 化学的及び物理的性質
名前と識別子
-
- 2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol
- [2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol
- 2172290-40-1
- EN300-1288421
-
- インチ: 1S/C7H13N3S/c1-9(2)7-8-4-6(5-11)10(7)3/h4,11H,5H2,1-3H3
- InChIKey: CTHWQPOJFAXWBZ-UHFFFAOYSA-N
- ほほえんだ: SCC1=CN=C(N(C)C)N1C
計算された属性
- せいみつぶんしりょう: 171.08301860g/mol
- どういたいしつりょう: 171.08301860g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 22.1Ų
2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288421-0.05g |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 0.05g |
$888.0 | 2023-05-24 | ||
| Enamine | EN300-1288421-5.0g |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 5g |
$3065.0 | 2023-05-24 | ||
| Enamine | EN300-1288421-10.0g |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 10g |
$4545.0 | 2023-05-24 | ||
| Enamine | EN300-1288421-0.5g |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 0.5g |
$1014.0 | 2023-05-24 | ||
| Enamine | EN300-1288421-250mg |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 250mg |
$840.0 | 2023-10-01 | ||
| Enamine | EN300-1288421-2500mg |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 2500mg |
$1791.0 | 2023-10-01 | ||
| Enamine | EN300-1288421-0.1g |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 0.1g |
$930.0 | 2023-05-24 | ||
| Enamine | EN300-1288421-0.25g |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 0.25g |
$972.0 | 2023-05-24 | ||
| Enamine | EN300-1288421-100mg |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 100mg |
$804.0 | 2023-10-01 | ||
| Enamine | EN300-1288421-5000mg |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 5000mg |
$2650.0 | 2023-10-01 |
2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol 関連文献
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
2172290-40-1 (2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol) 関連製品
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
